Lithium, (4-ethoxyphenyl)-
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Overview
Description
Lithium, (4-ethoxyphenyl)- is an organolithium compound where a lithium atom is bonded to a 4-ethoxyphenyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity. The presence of the 4-ethoxyphenyl group in this compound can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (4-ethoxyphenyl)- typically involves the reaction of 4-ethoxyphenyl halides with lithium metal. One common method is the reaction of 4-ethoxyphenyl bromide with lithium in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent the reaction of lithium with moisture or oxygen. The general reaction is as follows:
C6H4(OC2H5)Br+2Li→C6H4(OC2H5)Li+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium, (4-ethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium phenoxide and lithium ethoxide.
Reduction: Can reduce certain organic compounds due to its strong nucleophilicity.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Reduction: Often requires the presence of a suitable electrophile.
Substitution: Commonly carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Lithium phenoxide and lithium ethoxide.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic compounds with the 4-ethoxyphenyl group.
Scientific Research Applications
Lithium, (4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential effects on biological systems, although specific applications are less common.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Lithium, (4-ethoxyphenyl)- involves its strong nucleophilicity and basicity. It can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The lithium atom can also coordinate with various functional groups, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Lithium, (4-methoxyphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-chlorophenyl)-
Uniqueness
Lithium, (4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other organolithium compounds. The ethoxy group can also participate in additional chemical reactions, providing further versatility in synthetic applications.
Properties
CAS No. |
51265-83-9 |
---|---|
Molecular Formula |
C8H9LiO |
Molecular Weight |
128.1 g/mol |
IUPAC Name |
lithium;ethoxybenzene |
InChI |
InChI=1S/C8H9O.Li/c1-2-9-8-6-4-3-5-7-8;/h4-7H,2H2,1H3;/q-1;+1 |
InChI Key |
ZANYWYSAGMYFFX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC1=CC=[C-]C=C1 |
Origin of Product |
United States |
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